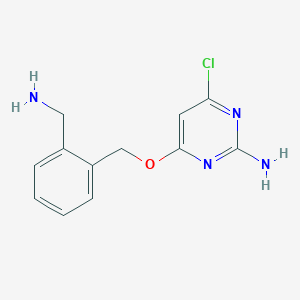
4-((2-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine is a synthetic organic compound that features a pyrimidine ring substituted with a chlorinated amine group and a benzyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution reaction of 6-chloropyrimidin-2-amine with 2-(aminomethyl)benzyl alcohol under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-((2-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated pyrimidine ring, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in DMF or DMSO.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-((2-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((2-(Aminomethyl)benzyl)oxy)-6-fluoropyrimidin-2-amine
- 4-((2-(Aminomethyl)benzyl)oxy)-6-bromopyrimidin-2-amine
- 4-((2-(Aminomethyl)benzyl)oxy)-6-iodopyrimidin-2-amine
Uniqueness
4-((2-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from its fluorinated, brominated, and iodinated analogs, which may exhibit different chemical and biological properties.
Propiedades
Fórmula molecular |
C12H13ClN4O |
|---|---|
Peso molecular |
264.71 g/mol |
Nombre IUPAC |
4-[[2-(aminomethyl)phenyl]methoxy]-6-chloropyrimidin-2-amine |
InChI |
InChI=1S/C12H13ClN4O/c13-10-5-11(17-12(15)16-10)18-7-9-4-2-1-3-8(9)6-14/h1-5H,6-7,14H2,(H2,15,16,17) |
Clave InChI |
XITSQBJTSQOGDV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CN)COC2=CC(=NC(=N2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


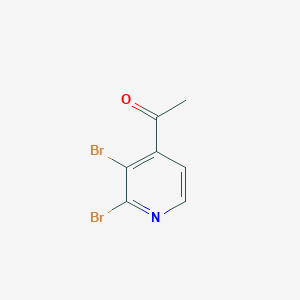


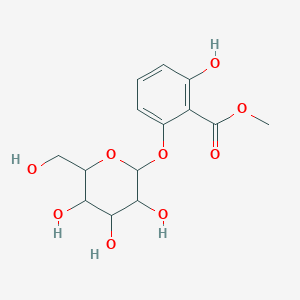

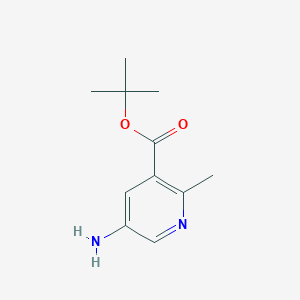
![(2-(Difluoromethyl)benzo[d]thiazol-5-yl)methanol](/img/structure/B13649913.png)
![1,1'-[(1R)-4,4'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenylphosphine]](/img/structure/B13649920.png)
![(4'-(Trimethylsilyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13649932.png)
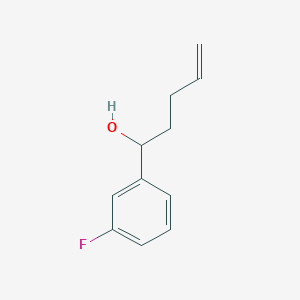
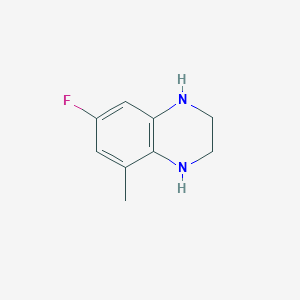
![Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B13649950.png)
